molecular formula C20H22O6 B1314735 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane CAS No. 82645-24-7

1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane

Cat. No. B1314735
CAS RN: 82645-24-7
M. Wt: 358.4 g/mol
InChI Key: MPDQQVZJTVSSQZ-UHFFFAOYSA-N
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Description

1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane is a chemical compound with the molecular formula C20H22O6 . It has a molecular weight of 358.38500 .


Synthesis Analysis

The synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane involves several steps. The synthetic route includes the use of Salicylaldehyde and Bis (chloroethyl) ether . The exact process and conditions for the synthesis can vary and are often proprietary to the manufacturer.


Molecular Structure Analysis

The molecule contains a total of 49 bonds. There are 27 non-H bonds, 14 multiple bonds, 13 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aldehydes (aromatic), 2 ethers (aliphatic), and 2 ethers (aromatic) .

Scientific Research Applications

1. Structural Chemistry

  • Application Summary: The 1,2-(bis-phenoxy)ethane family of molecules, including 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, have a number of possible conformations in the crystalline state due to the flexible nature of the ethane spacer group . These molecules have been involved in the synthesis of bis-phenoxy ethane derivatives .
  • Methods of Application: Structural trends within this group of molecules were examined via the use of single crystal X-ray data and computational chemistry . Appropriate conformational changes were made in the starting structures to ensure finding different conformations including hydrogen bond possibilities .
  • Results: The molecule adopted two distinct geometric conformations with dihedral angles gauche and staggered (79° and 180°) in the same unit cell . A literature review revealed that examples of related compounds where more than one conformation is trapped in the same unit cell are exceptionally rare .

2. Polymer Science

  • Application Summary: 1,2-Bis(vinylphenyl)ethane, a derivative of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, has been used in the development of a novel low-dielectric-loss thermosetting material by blending it with poly(2-allyl-6-methyl-phenol-co-2,6-dimethylphenol) (Allyl-PPE) .
  • Methods of Application: The blend was cured at a temperature of 250°C or lower . The cured products exhibited better thermal and thermomechanical properties than those of non-functionalized-PPE/BVPE blends because of the homogeneity of the cured products .
  • Results: The phases-separated morphologies with small domain sizes less than 10nm could be observed by employing energy-filtering transmission electron microscopy . The effect of the composition of the blends on the dielectric constant and the dielectric loss were also evaluated .

3. Ion-Selective Properties

  • Application Summary: Potentially hexadentate phosphoryl podands, including 1,2-bis[2-((2-diphenylphosphorylmethyl)phenoxy)ethoxy]cyclohexane (L), have been synthesized and their ion-selective properties have been studied .
  • Methods of Application: Stability constants of complexes formed by L with alkali-metal 2,4-dinitrophenolates in mixed THF—CHCl3 solutions (4:1 by volume) were determined . The electroanalytical characteristics of ion-selective electrodes with hexadentate phosphoryl podands having different structures used as active components of their plasticized membranes were compared for cations of alkali and alkaline-earth metals .
  • Results: The IR spectra were described and the crystal structure of L was studied by X-ray diffraction .

4. Crosslinking Agent in Polymer Blends

  • Application Summary: 1,2-bis(vinylphenyl)ethane (BVPE), a derivative of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, has been used as a crosslinking agent for poly(2-allyl-6-methyl-phenol-co-2,6-dimethylphenol) (Allyl-PPE) in the development of a novel low-dielectric-loss thermosetting material .
  • Methods of Application: The blend was cured at a temperature of 250°C or lower . The cured products exhibited better thermal and thermomechanical properties than those of non-functionalized-PPE/BVPE blends because of the homogeneity of the cured products .
  • Results: The phases-separated morphologies with small domain sizes less than 10nm could be observed by employing energy-filtering transmission electron microscopy . The effect of the composition of the blends on the dielectric constant and the dielectric loss were also evaluated .

5. Inorganic Chemistry

  • Application Summary: Potentially hexadentate phosphoryl podands, including 1,2-bis[2-((2-diphenylphosphorylmethyl)phenoxy)ethoxy]cyclohexane (L), have been synthesized and their ion-selective properties have been studied .
  • Methods of Application: Stability constants of complexes formed by L with alkali-metal 2,4-dinitrophenolates in mixed THF—CHCl3 solutions (4:1 by volume) were determined . The electroanalytical characteristics of ion-selective electrodes with hexadentate phosphoryl podands having different structures used as active components of their plasticized membranes were compared for cations of alkali and alkaline-earth metals .
  • Results: The IR spectra were described and the crystal structure of L was studied by X-ray diffraction .

6. Thermosetting Resin

  • Application Summary: 1,2-Bis(vinylphenyl)ethane (BVPE), a derivative of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, has been used in the development of a novel low-dielectric-loss thermosetting material by blending it with poly(2-allyl-6-methyl-phenol-co-2,6-dimethylphenol) (Allyl-PPE) .
  • Methods of Application: The blend was cured at a temperature of 250°C or lower . The cured products exhibited better thermal and thermomechanical properties than those of non-functionalized-PPE/BVPE blends because of the homogeneity of the cured products .
  • Results: The phases-separated morphologies with small domain sizes less than 10nm could be observed by employing energy-filtering transmission electron microscopy . The effect of the composition of the blends on the dielectric constant and the dielectric loss were also evaluated .

properties

IUPAC Name

2-[2-[2-[2-(2-formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-15-17-5-1-3-7-19(17)25-13-11-23-9-10-24-12-14-26-20-8-4-2-6-18(20)16-22/h1-8,15-16H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDQQVZJTVSSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCOCCOCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471950
Record name 1,2-BIS[2-(2-FORMYLPHENOXY)ETHOXY]ETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane

CAS RN

82645-24-7
Record name 1,2-BIS[2-(2-FORMYLPHENOXY)ETHOXY]ETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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